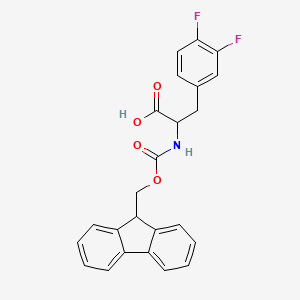
MC-Gly-Gly-Phe-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Gly-Gly-Phe-Gly-OH is a tetrapeptide compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The phenylalanine residue can undergo oxidation, leading to the formation of quinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or isocyanates are used for substitution reactions
Major Products
Hydrolysis: Results in the formation of individual amino acids.
Oxidation: Leads to the formation of quinones and other oxidized derivatives.
Substitution: Produces modified peptides with new functional groups
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-OH is widely used in scientific research, particularly in the following fields:
Chemistry: As a cleavable linker in the synthesis of complex molecules.
Biology: In the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: In the development of targeted cancer therapies through ADCs.
Industry: Used in the production of bioconjugates and other specialized compounds
Mechanism of Action
MC-Gly-Gly-Phe-Gly-OH functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include proteases such as cathepsin B, which cleave the linker at specific peptide bonds .
Comparison with Similar Compounds
MC-Gly-Gly-Phe-Gly-OH is unique due to its specific sequence and cleavable nature. Similar compounds include:
MC-Gly-Gly-Phe-Gly-PAB-OH: Another cleavable linker used in ADCs.
MC-Gly-Gly-Phe-Gly-Dxd: A variant with different functional groups for specific applications.
MC-Gly-Gly-Phe-2-((2-aminoacetamido)methoxy)acetic acid: Used for similar purposes but with different cleavage mechanisms .
This compound stands out due to its optimal balance of stability and cleavability, making it highly effective in targeted drug delivery systems.
Properties
Molecular Formula |
C25H31N5O8 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37) |
InChI Key |
DWPLKZYCOGLRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13382867.png)



![6-Amino-5-[(4-methoxybenzylidene)amino]pyrimidin-4-ol](/img/structure/B13382897.png)



